molecular formula C6H5BrFNO B3030226 4-Bromo-5-fluoro-2-methoxypyridine CAS No. 884495-00-5

4-Bromo-5-fluoro-2-methoxypyridine

Cat. No. B3030226
CAS RN: 884495-00-5
M. Wt: 206.01
InChI Key: UBOXAHNHAAPUKF-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2-methoxypyridine is a halogenated pyridine derivative that has gained attention due to its potential as a building block in medicinal chemistry. The presence of bromo, fluoro, and methoxy substituents on the pyridine ring makes it a versatile intermediate for various chemical transformations and syntheses of complex organic compounds.

Synthesis Analysis

The synthesis of compounds related to this compound often involves halogenation, methoxylation, and other substitution reactions. For instance, the synthesis of bromido gold(i) complexes with a 2-methoxypyridin-5-yl residue demonstrates the utility of halogenated pyridines in forming compounds with potential biological activity . Another study reports the synthesis of fluoropyridines, which could be related to the fluoro component of this compound, through a fluorodenitration reaction mediated by tetrabutylammonium fluoride under mild conditions . Additionally, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves a series of reactions including methoxylation and bromination, highlighting the reactivity of bromo and methoxy substituents on the pyridine ring .

Molecular Structure Analysis

The molecular structure of halogenated pyridines is crucial for their reactivity and the type of chemical reactions they can undergo. For example, the synthesis of halogen-rich intermediates for the construction of pentasubstituted pyridines relies on the specific arrangement of halogens on the pyridine ring . The molecular structure, particularly the position of substituents, dictates the reactivity and the possibility of further functionalization of the molecule.

Chemical Reactions Analysis

Chemical reactions involving this compound and related compounds are diverse. The chemoselective functionalization of a related compound, 5-bromo-2-chloro-3-fluoropyridine, shows how different substituents on the pyridine ring can be selectively targeted for substitution reactions . Similarly, the synthesis of methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate from 5-bromo-2-methoxypyridine involves a lithium-bromine exchange reaction, demonstrating the reactivity of the bromo substituent .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its substituents. The presence of electron-withdrawing groups such as bromo and fluoro can affect the acidity, basicity, and overall reactivity of the pyridine ring. The methoxy group, being an electron-donating substituent, can also impact the chemical behavior of the compound. These properties are essential for understanding the compound's behavior in various solvents and reaction conditions, as well as its potential interactions with biological targets .

Scientific Research Applications

1. Synthesis of Pyridine Nucleosides

4-Bromo-5-fluoro-2-methoxypyridine has been utilized in the synthesis of pyridine nucleosides related to 5-fluorocytosine and 5-fluorouracil. These nucleosides have significance in medical chemistry, particularly in the creation of compounds that have potential therapeutic uses (Nesnow & Heidelberger, 1975).

2. Intermediate in Synthesis of Complex Compounds

This compound has been employed as an intermediate in the synthesis of more complex compounds. For instance, in the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a component of dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist (Hirokawa, Horikawa, & Kato, 2000).

3. Halogen-rich Intermediate for Medicinal Chemistry

5-Bromo-2-chloro-4-fluoro-3-iodopyridine, a halogen-rich compound synthesized using this compound, serves as a valuable building block in medicinal chemistry research. It facilitates the creation of pentasubstituted pyridines with functionalities for chemical manipulations (Wu et al., 2022).

4. Role in Pyridyne Chemistry

This compound has been used in the study of pyridyne chemistry. For example, 3-Bromo-2-chloro-4-methoxypyridine, a related compound, has been developed as a practical 2,3-pyridyne precursor (Walters, Carter, & Banerjee, 1992).

5. Deprotometalation of Substituted Pyridines

In a study involving deprotometalation of substituted pyridines, this compound derivatives were used to understand the regioselectivity and computed CH acidity relationships. This study provided insights into the chemical behavior of methoxy- and fluoro-pyridines (Hedidi et al., 2016).

6. Amination and Functionalization Studies

The compound has been a subject of research in amination and functionalization studies. For example, research on chemoselective amination of related compounds like 5-bromo-2-chloro-3-fluoropyridine helps understand the behavior of these types of compounds under different conditions (Stroup et al., 2007).

Safety and Hazards

4-Bromo-5-fluoro-2-methoxypyridine is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mechanism of Action

Target of Action

The primary target of 4-Bromo-5-fluoro-2-methoxypyridine is the palladium (II) complex . This compound is used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The mode of action of this compound involves its interaction with the palladium (II) complex in the SM coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron reagent, which is formally nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic chemistry . The downstream effects of this pathway include the synthesis of various organic compounds, including biaryls, which are important in pharmaceuticals and materials science .

Pharmacokinetics

It’s known that the compound is stable and readily prepared , suggesting it may have favorable bioavailability.

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, including biaryls .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of a palladium (II) catalyst . The compound is typically stored in an inert atmosphere at 2-8°C , suggesting that it may be sensitive to oxygen and temperature. The efficacy of the Suzuki–Miyaura cross-coupling reaction is also dependent on the presence of a palladium (II) catalyst .

Biochemical Analysis

Biochemical Properties

4-Bromo-5-fluoro-2-methoxypyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with p38α mitogen-activated protein kinase, a serine/threonine kinase that links extracellular signals to the intracellular machinery modulating a plethora of cellular processes . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the release of pro-inflammatory cytokines like tumor necrosis factor-α and interleukin-1β . This modulation can lead to changes in cellular responses to inflammation and stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as p38α mitogen-activated protein kinase . This inhibition occurs through the binding of the compound to the enzyme’s active site, preventing the enzyme from catalyzing its substrate. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere conditions at temperatures between 2-8°C . Over extended periods, it may degrade, leading to a reduction in its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as reducing inflammation or modulating immune responses. At higher doses, it can cause toxic or adverse effects. For instance, high doses may lead to cellular toxicity or adverse reactions in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels within cells. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can influence cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation within different cellular compartments. For instance, it may be transported by organic anion transporters or bound to plasma proteins, influencing its bioavailability and distribution .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression .

properties

IUPAC Name

4-bromo-5-fluoro-2-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOXAHNHAAPUKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660531
Record name 4-Bromo-5-fluoro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

884495-00-5
Record name 4-Bromo-5-fluoro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-5-fluoro-2-methoxypyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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